Butynol - 11069-20-8

Butynol

Catalog Number: EVT-8772347
CAS Number: 11069-20-8
Molecular Formula: C4H6O
Molecular Weight: 70.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butynol is a ynol.
Butynol is a natural product found in Phaseolus vulgaris with data available.
Source and Classification

Butynol can be derived from natural sources or synthesized through various chemical processes. It is classified as an alkyne due to the presence of a carbon-carbon triple bond, and as an alcohol due to the hydroxyl (-OH) group. The specific classification includes:

  • Alkyne Alcohol: Contains a triple bond between carbon atoms.
  • Functional Group: Hydroxyl group indicating it is an alcohol.
Synthesis Analysis

Methods and Technical Details

The synthesis of butynol can be achieved through several methods, primarily involving the reaction of alkynes with alcohols or through the hydration of alkynes. One prominent method includes:

  1. Hydroboration-Oxidation: This process involves the addition of diborane to an alkyne followed by oxidation with hydrogen peroxide in a basic medium, yielding butynol.
    • Step 1: Hydroboration of 1-butyne with diborane.
    • Step 2: Oxidation using hydrogen peroxide and sodium hydroxide.
  2. Direct Hydration: Another method involves the direct hydration of alkynes using water in the presence of acids or catalysts.

The reaction conditions typically require careful control of temperature and pressure to optimize yield and selectivity.

Molecular Structure Analysis

Structure and Data

The molecular structure of butynol can be represented as follows:

  • Molecular Formula: C₄H₆O
  • Structural Representation:
    H3CCCCH2OH\text{H}_3C-C\equiv C-CH_2OH

This structure indicates that butynol has four carbon atoms, six hydrogen atoms, and one oxygen atom. The presence of a triple bond significantly influences its reactivity and properties.

Data

  • Molecular Weight: Approximately 70.10 g/mol
  • Boiling Point: Varies based on isomer; typically around 90°C for 1-butyne-3-ol.
Chemical Reactions Analysis

Reactions and Technical Details

Butynol participates in various chemical reactions typical for both alcohols and alkynes:

  1. Esterification: Reaction with carboxylic acids to form esters.
  2. Dehydration: Under acidic conditions, butynol can undergo dehydration to form alkenes.
  3. Oxidation: Can be oxidized to form ketones or aldehydes depending on the reaction conditions.

For example, the oxidation of butynol can be represented as:

C4H6O+[O]C4H8O(ketone)\text{C}_4\text{H}_6\text{O}+[O]\rightarrow \text{C}_4\text{H}_8\text{O}\quad (\text{ketone})
Mechanism of Action

Process and Data

The mechanism of action for butynol primarily involves its reactivity as both an alcohol and an alkyne. In reactions such as hydroboration-oxidation:

  1. Hydroboration:
    • The alkyne reacts with diborane to form trialkyl borane intermediates.
  2. Oxidation:
    • The trialkyl borane is then oxidized to yield butynol.

This dual reactivity allows butynol to participate in various synthetic pathways, making it a versatile compound in organic chemistry.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic odor typical of alcohols
  • Density: Approximately 0.8 g/cm³

Chemical Properties

  • Solubility: Soluble in water due to the hydroxyl group; also soluble in organic solvents.
  • Reactivity: Reacts with strong oxidizing agents; can undergo polymerization under certain conditions.
Applications

Scientific Uses

Butynol has several important applications in scientific research and industrial processes:

  1. Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
  2. Intermediate: Acts as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  3. Research Tool: Utilized in laboratories for studying reaction mechanisms involving alcohols and alkynes.
Historical Evolution of Butanol Production Technologies

Early 20th-Century Fermentation Processes: ABE Pathway and Wartime Applications

The biological production of butanol originated in 1861 when Louis Pasteur first documented microbial butanol generation under anaerobic conditions. This discovery laid the groundwork for what would become the Acetone-Butanol-Ethanol (ABE) fermentation process. The pivotal advancement occurred in 1910 when Auguste Fernbach developed a bacterial fermentation method utilizing potato starch as feedstock. However, industrial-scale ABE fermentation commenced in 1916 with chemist Chaim Weizmann’s isolation of Clostridium acetobutylicum, a bacterium patented under U.S. patent 1,315,585. This innovation was driven by wartime exigencies during World War I, as acetone—a critical solvent for cordite production in munitions—was in acute shortage. The ABE process derived its name from the solvent ratio it produced: 3 parts acetone, 6 parts butanol, and 1 part ethanol per batch of fermentable sugars [5] [7].

The fermentation process operated in two distinct metabolic phases:

  • Acidogenesis: Exponential bacterial growth accompanied by organic acid production (acetic and butyric acids), lowering culture pH.
  • Solventogenesis: Metabolic shift triggered by acidic conditions, where acids were reassimilated into solvents (acetone, butanol, ethanol). This phase coincided with sporulation and stationary growth [2] [5].

By 1945, ABE fermentation dominated U.S. solvent production, supplying two-thirds of butanol and one-tenth of acetone. The Commercial Solvents Corporation operated facilities in Terre Haute (Indiana), Peoria (Illinois), and Liverpool (England), with the Peoria plant featuring 96 fermenters of 96,000-gallon capacity each. Molasses served as the primary feedstock due to its fermentable sugar content. Post-war applications expanded beyond munitions, with butanol becoming essential for lacquers and synthetic rubber manufacturing. However, batch processes faced inherent limitations: butanol titers rarely exceeded 20 g/L due to product inhibition, and incomplete sugar utilization (<60 g/L) resulted in low yields (22–26% butanol/glucose) [5] [9].

Table 1: Industrial ABE Fermentation During World War I Era

ParameterSpecificationSource/Strain
Primary FeedstockMolassesCommercial Solvents Corporation
Key MicroorganismClostridium acetobutylicumWeizmann U.S. Patent 1,315,585
Solvent Ratio (A:B:E)3:6:1C. acetobutylicum metabolism
Butanol Concentration7–20 g/LBatch fermentation constraints
Largest Plant Capacity96 fermenters (96,000 gal each)Peoria, Illinois facility

Post-WWII Transition to Petrochemical Synthesis: Oxo Process and Economic Drivers

The decline of ABE fermentation began in the 1950s as petrochemical routes to butanol became economically dominant. Three chemical synthesis methods emerged, displacing biological production:

  • Crotonaldehyde Hydrogenation: Involved aldol condensation of acetaldehyde, dehydration to crotonaldehyde, and copper-catalyzed hydrogenation to n-butanol. Operating at ambient temperature/pressure, it was superseded by more efficient methods [1] [3].
  • Reppe Synthesis: Carbonylation of propylene using carbon monoxide, hydrogen, and tertiary ammonium catalysts at 100°C and 0.5–2 MPa pressure.
  • Oxo Process (Hydroformylation): Catalytic addition of synthesis gas (CO + H₂) to alkenes, forming aldehydes subsequently hydrogenated to alcohols. This method dominated due to higher efficiency and lower costs [1] [3].

The oxo process underwent significant optimization:

  • Catalyst Evolution: Early cobalt carbonyl [HCo(CO)₄] catalysts (1938) yielded 75% n-butanol and 25% isobutanol at 80–200°C and 20–30 MPa. Rhodium-based catalysts (1970s) improved selectivity to 95% n-butanol at milder conditions (1–5 MPa).
  • Industrial Variants:
  • BASF Process: Cobalt catalysts at 30 MPa and 150–170°C for higher olefins.
  • Union Carbide Process: Rhodium catalysts in high-boiling oil at 1.8 MPa and 95–100°C for propylene hydroformylation.
  • Shell Process: Phosphine-modified cobalt complexes for direct hydrogenation to detergent-range alcohols [3].

Economic drivers solidified this transition. By 1960, petrochemical butanol production costs were 30–40% lower than fermentation due to:

  • Substrate Economics: Rising molasses/corn prices versus stable propylene from cracking operations.
  • Process Efficiency: Continuous oxo synthesis achieved 98% propylene conversion versus batch fermentation downtime.
  • Infrastructure Synergies: Integration with petroleum refineries reduced capital expenditures [1] [9].

Consequently, U.S. ABE plants ceased operations by 1964, with South Africa and China following in the 1980s–2000s. The oxo process accounted for over 90% of global butanol capacity by 2000, underscoring the triumph of petrochemical economics over biological routes [5] [9].

21st-Century Renewed Interest in Bio-Based Production: Sustainability Imperatives

The 21st century witnessed a resurgence in fermentative butanol production, driven by three imperatives:

  • Carbon Neutrality Mandates: Legislation like the EU Renewable Energy Directive and U.S. Renewable Fuel Standard required 20–60% lifecycle greenhouse gas reductions for biofuels. Biobutanol meets the 20% threshold, unlike petroleum-derived butanol [6] [8].
  • Energy Security: Volatile oil prices (e.g., 2008 crisis) and geopolitical supply risks revived interest in domestic bio-based production.
  • Fuel Advantages: Butanol’s energy density (110,000 Btu/gal vs. ethanol’s 76,100 Btu/gal), low hygroscopicity, and pipeline compatibility made it superior to ethanol for gasoline blending [6] [8] [9].

Table 2: Biobutanol vs. Ethanol Fuel Properties

PropertyBiobutanolEthanolGasoline
Energy Density (Btu/gal)110,00076,100114,800
Reid Vapor Pressure (psi)0.332.0–4.04.5–12.0
Oxygen Content (wt%)21.635.00.0
Water MiscibilityLimited (8 wt% at 20°C)CompleteNegligible
Blending Limit (vol%)16.0 (EPA-approved)10–15 (E10–E15)

Technological innovations addressed historical limitations:

  • Feedstock Diversification: Lignocellulosic biomass (corn stover, wheat straw, switchgrass) replaced food crops. Pretreatment methods (steam explosion, ionic liquids) enabled hexose/pentose release, though inhibitor formation (e.g., furfural, phenolic acids) necessitated detoxification [7] [9].
  • Fermentation Enhancements:
  • Strain Engineering: Clostridium beijerinckii BA101 achieved 30 g/L butanol titers via metabolic engineering.
  • In Situ Product Recovery: Gas stripping, pervaporation, and liquid-liquid extraction mitigated product inhibition, enabling continuous processes [4] [7] [9].
  • Circular Economy Models: Celtic Renewables Ltd. (Scotland) utilized spent grains and residues from whisky production for ABE fermentation, reducing feedstock costs by 40% [5].

Market projections reflect this renaissance: Global biobutanol capacity is expected to reach 3.5 billion USD by 2034, growing at 13.18% CAGR. Commercial plants by Gevo and Butamax retrofitted corn ethanol facilities, while sustainable aviation fuel (SAF) pathways via butanol-to-jet conversion gained ASTM certification [1] [6]. Nevertheless, challenges persist in lignocellulosic sugar utilization, with fermentation yields from cellulose rarely exceeding 0.39 g butanol/g sugar, highlighting needs for further strain and process optimization [7] [9].

Properties

CAS Number

11069-20-8

Product Name

Butynol

IUPAC Name

but-1-yn-1-ol

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h5H,2H2,1H3

InChI Key

DBAMUTGXJAWDEA-UHFFFAOYSA-N

SMILES

CCC#CO

Canonical SMILES

CCC#CO

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